molecular formula C30H28FN3O2 B10925332 (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide

(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B10925332
M. Wt: 481.6 g/mol
InChI Key: CHVUDLZUYNBHSH-DYTRJAOYSA-N
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Description

(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is a complex organic compound that features a combination of indole, phenoxy, and propenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a phenoxyethyl halide in the presence of a base.

    Formation of the Propenamide Moiety: The propenamide group is formed through a condensation reaction between an appropriate amine and a cyanoacrylate derivative.

    Final Coupling: The final step involves coupling the indole derivative with the propenamide moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The indole core can interact with various receptors, while the cyano and phenoxy groups can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is unique due to its combination of an indole core, phenoxyethyl group, and propenamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H28FN3O2

Molecular Weight

481.6 g/mol

IUPAC Name

(E)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C30H28FN3O2/c1-30(2,3)23-8-14-26(15-9-23)36-17-16-34-20-22(27-6-4-5-7-28(27)34)18-21(19-32)29(35)33-25-12-10-24(31)11-13-25/h4-15,18,20H,16-17H2,1-3H3,(H,33,35)/b21-18+

InChI Key

CHVUDLZUYNBHSH-DYTRJAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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